(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
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Overview
Description
“(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” is a cationic photoinitiator and a photoacid generator . It has the empirical formula C25H25F3O6S2 and a molecular weight of 542.59 .
Molecular Structure Analysis
The molecular structure of “(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” can be represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.CC©©OC(=O)COc1ccc(cc1)S+c3ccccc3 . The InChI representation is 1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 .Physical And Chemical Properties Analysis
“(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” has a melting point of 104-108 °C (lit.) and a maximum absorption wavelength (λmax) of 255 nm .Scientific Research Applications
Cationic Photoinitiator
“(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” can act as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process. They’re widely used in the coatings industry, where they allow for the rapid curing of coatings under UV light.
Photoacid Generator
This compound can also function as a photoacid generator . Photoacid generators (PAGs) are compounds that generate an acid when exposed to radiation. They’re commonly used in the semiconductor industry, where they play a crucial role in the photolithography process used to manufacture integrated circuits.
Synthesis of Other Compounds
“(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” could potentially be used in the synthesis of other complex organic compounds . Its unique structure and reactivity might make it useful in multi-step synthetic sequences.
Research and Development
Given its unique properties, this compound could be used in various research and development applications . For example, it could be used to study the mechanisms of photoinitiated reactions or the behavior of photoacid generators under different conditions.
Material Science
In material science, this compound could be used in the development of new materials with unique properties . For instance, it could be used in the creation of new types of photoresists, which are light-sensitive materials used in several industrial processes, including photolithography and photoengraving.
Photodynamic Therapy
While this is more speculative, compounds like “(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” that can generate reactive species upon light exposure might have potential applications in photodynamic therapy . This is a type of treatment that uses light to activate a photosensitizing agent, which then produces a form of oxygen that can kill nearby cells. It’s currently used to treat certain types of cancer and macular degeneration.
Safety and Hazards
Mechanism of Action
Target of Action
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a cationic photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals or ions) capable of initiating or catalyzing chemical reactions . Therefore, the primary targets of this compound are the molecules that react with the generated reactive species.
properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCYKNSIKZQFX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347167 |
Source
|
Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate | |
CAS RN |
180801-55-2 |
Source
|
Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-methoxyphenyldiphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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